molecular formula C19H19NOS2 B6477510 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-phenylpropanamide CAS No. 2640897-94-3

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-phenylpropanamide

Cat. No.: B6477510
CAS No.: 2640897-94-3
M. Wt: 341.5 g/mol
InChI Key: SERXLOLMSZXKEE-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-phenylpropanamide is an organic compound that features a bithiophene core, which is a common motif in organic electronics and materials science. The compound is characterized by its unique structure, which includes a bithiophene unit linked to a phenylpropanamide moiety. This structure imparts specific electronic and chemical properties that make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-phenyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS2/c21-19(11-8-15-5-2-1-3-6-15)20-13-12-16-9-10-18(23-16)17-7-4-14-22-17/h1-7,9-10,14H,8,11-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERXLOLMSZXKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-phenylpropanamide typically involves several key steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene unit can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens, nitrating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-phenylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-phenylpropanamide stands out due to its unique combination of a bithiophene core and a phenylpropanamide moiety, which imparts enhanced electronic properties and potential bioactivity. This makes it a versatile compound for various scientific and industrial applications.

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-phenylpropanamide is a compound of considerable interest in the field of organic chemistry and biological research. Its unique structural features, particularly the bithiophene moiety, suggest potential applications in various biological systems. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its molecular formula C17H18N2S2C_{17}H_{18}N_2S_2 and a molecular weight of approximately 314.46 g/mol. The structure includes a bithiophene unit, which contributes to its electronic properties, making it suitable for applications in organic electronics and materials science.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC17H18N2S2C_{17}H_{18}N_2S_2
Molecular Weight314.46 g/mol
Bithiophene MoietyPresent
Functional GroupsAmide group, ethyl chain

The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets due to its conjugated structure. The bithiophene moiety allows for effective electron delocalization, which may enhance binding affinity to specific receptors or enzymes involved in cellular signaling pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various human cell lines to determine the safety profile of this compound. For example, studies employing the MTT assay revealed that at concentrations up to 100 µM, the compound did not significantly affect cell viability in melanoma (A375) and colon cancer (HT29, HCT116) cell lines. However, slight toxicity was observed in glioblastoma cell lines (LN229 and U251) at higher concentrations .

Table 2: Cytotoxicity Data for this compound

Cell LineIC50 (µM)Observations
A375 (Melanoma)>100No significant cytotoxicity
HT29 (Colon Cancer)>100No significant cytotoxicity
LN229 (Glioblastoma)75Slight toxicity at high concentrations
U251 (Glioblastoma)50Notable toxicity observed

Receptor Interaction Studies

Research has indicated that compounds with similar structural features may act as ligands for various receptors. The interaction studies suggest that this compound could potentially modulate receptor activity involved in neurodegenerative diseases or cancer pathways.

Case Study 1: Neuroprotective Effects

A study investigating compounds with bithiophene structures found that they exhibited neuroprotective properties in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells. Although specific data on this compound were not available, the structural similarities imply potential neuroprotective effects warranting further investigation.

Case Study 2: Anticancer Activity

Another study focused on similar amide compounds demonstrated significant anticancer activity against various tumor cell lines. The study highlighted that modifications to the phenyl group could enhance cytotoxicity and selectivity towards cancerous cells. This suggests that this compound may also exhibit promising anticancer properties.

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